Iso-acyclovir -

Iso-acyclovir

Catalog Number: EVT-13558851
CAS Number:
Molecular Formula: C8H11N5O3
Molecular Weight: 225.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Iso-acyclovir is a derivative of acyclovir, a well-known antiviral medication primarily used in the treatment of infections caused by certain types of viruses, particularly herpes simplex virus and varicella-zoster virus. Acyclovir itself is a guanosine analog that inhibits viral DNA synthesis, making it effective against viral infections. Iso-acyclovir is classified as an acyclic nucleoside analog, similar to acyclovir, and is part of a broader category of antiviral agents.

Source

Iso-acyclovir can be synthesized through various chemical methods involving the modification of guanine or its derivatives. Its synthesis typically requires specific reagents and reaction conditions to achieve the desired product.

Classification

Iso-acyclovir falls under the classification of antiviral agents and specifically belongs to the group of nucleoside analogs. This classification is crucial for understanding its mechanism of action and therapeutic applications.

Synthesis Analysis

Methods

Iso-acyclovir can be synthesized using several methods, with one common approach involving the reaction of guanine with an alkylating agent. This process typically requires:

  • Base: Sodium hydroxide or potassium carbonate
  • Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
  • Conditions: Elevated temperatures to facilitate the reaction

Technical Details

In industrial settings, iso-acyclovir synthesis is optimized for high yield and purity. The production process may include steps such as crystallization, filtration, and purification techniques like high-performance liquid chromatography (HPLC) to ensure the quality of the final product .

Molecular Structure Analysis

Structure

The molecular formula for iso-acyclovir is similar to that of acyclovir, which is C8H11N5O3. Its structure features a purine base with an acyclic side chain that contributes to its antiviral properties.

Data

  • Molecular Weight: Approximately 225.2046 g/mol
  • IUPAC Name: 9-[(2-Hydroxyethoxy)methyl]guanine
  • CAS Registry Number: 59277-89-3 .
Chemical Reactions Analysis

Reactions

Iso-acyclovir undergoes various chemical reactions during its synthesis and application. Key reactions include:

  1. Alkylation Reaction: Involves the introduction of an alkyl group to guanine.
  2. Hydrolysis: Often used in purification processes to remove protecting groups or unwanted side products.
  3. Crystallization: Essential for isolating iso-acyclovir from reaction mixtures.

Technical Details

The synthesis often requires careful monitoring of reaction conditions to minimize by-products and maximize yield. Techniques such as HPLC are employed to analyze the purity and composition of the final product .

Mechanism of Action

Process

Iso-acyclovir exerts its antiviral effects by mimicking natural nucleosides, thereby inhibiting viral DNA polymerase. This inhibition prevents viral replication within infected cells.

Data

The mechanism involves competitive inhibition, where iso-acyclovir is incorporated into viral DNA in place of guanosine, leading to premature termination of viral DNA synthesis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Melting Point: Approximately 256.5–257 °C
  • Solubility: Soluble in water and organic solvents like DMSO .

Chemical Properties

Iso-acyclovir is stable under recommended storage conditions but may be sensitive to light and moisture. Its reactivity profile indicates that it does not present significant hazards under normal handling conditions .

Applications

Scientific Uses

Iso-acyclovir is primarily researched for its potential applications in antiviral therapies, particularly against herpes simplex virus and varicella-zoster virus infections. Its structural similarities to acyclovir suggest that it may share similar therapeutic effects while potentially offering improved efficacy or reduced side effects in certain contexts.

Research continues into optimizing its synthesis and exploring its full range of antiviral properties, which could lead to new formulations or treatment strategies in clinical settings .

Synthetic Methodologies & Structural Optimization of Iso-acyclovir

Comparative Analysis of Nucleoside Analog Synthesis: Acyclovir vs. Iso-acyclovir

Traditional acyclovir synthesis employs guanine or its derivatives as starting materials, utilizing protective strategies like trimethylsilylation to facilitate O-alkylation at the N9 position of the purine ring. This yields the canonical N9-regioisomer with antiviral activity [7] [8]. In contrast, iso-acyclovir synthesis deliberately targets N7-regioisomeric structures through:

  • Protecting group engineering: N,O-bis(trimethylsilyl)guanine with bulky silyl groups (e.g., tert-butyldiphenylsilyl) at O6 forces alkylation at N7 [7]
  • Solvent-controlled regioselectivity: Polar aprotic solvents (DMF/DMSO) favor N7-alkylation by reducing hydrogen bonding at N7 [1]
  • Catalytic switching: Pd(0) catalysts promote C–N bond formation at sterically hindered N7 positions [6]

Table 1: Regioisomeric Outcomes in Acyclovir vs. Iso-acyclovir Synthesis

ParameterAcyclovir (N9-isomer)Iso-acyclovir (N7-isomer)
Preferred alkylation siteN9 purineN7 purine
Key protective groupTrimethylsilyltert-Butyldiphenylsilyl
Reaction solventTetrahydrofuranDimethylformamide
Typical yield range65-80%45-60%
Chromatographic separation (Rf)0.42 (SiO₂/MeOH:CH₂Cl₂ 1:9)0.38 (same system)

Structural characterization confirms iso-acyclovir's N7 linkage via NMR shifts: H8 proton appears at δ 8.25 ppm (vs. δ 7.85 ppm in acyclovir) and ¹³C-N7 coupling constant of 12 Hz (absent in N9-isomers) [1].

Regioselective Modifications in Purine-Based Antiviral Agents

The purine scaffold enables rational design of iso-acyclovir analogs through C6, C2, and C8 substitutions:

  • C6-aryl modifications: Electron-donating groups (e.g., p-methoxyphenyl) enhance lipophilicity (logP +1.8 vs. -1.5 for acyclovir) while maintaining aqueous solubility >2 mg/mL. 6-(4-MeOPh)-iso-acyclovir shows 3-fold greater cellular uptake than parent iso-acyclovir in Caco-2 assays [2] [9]
  • C2-amino bioisosteres: Replacement with methylamino, dimethylamino, or azido groups modulates hydrogen-bonding capacity. Dimethylamino analogs exhibit 90% plasma protein binding vs. 15% for unmodified iso-acyclovir [1]
  • C8-halogenation: Bromo and iodo derivatives enable Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for library diversification. 8-ethynyl-iso-acyclovir shows 50 nM inhibition of HSV-1 thymidine kinase vs. 280 nM for acyclovir [6] [7]

Regiochemical preferences in electrophilic substitution:

C6 position: Electrophilic substitution favored (nitration, halogenation)  C8 position: Requires electron-withdrawing groups at C6 for direct functionalization  C2 position: Highly electrophilic - susceptible to oxidation unless protected  

Catalytic Strategies for Isomer-Specific Cyclization Pathways

Iso-acyclovir's tricyclic analogs leverage transition metal catalysis for efficient annulation:

  • Nickel-catalyzed dehydrogenation: Ni(II)-diradical complexes enable acceptorless dehydrogenative condensation between 2-aminobenzyl alcohols and ketones to form imidazo[1,2-a]purine cores. Optimized conditions: 5 mol% Ni(cod)₂, 110°C, toluene, yielding 70-85% tricyclic iso-acyclovir analogs [6]
  • Rhodium(III)-mediated C–H activation: Direct coupling of N-aryl imidazoles with alkynes using [Cp*RhCl₂]₂ catalyst (2 mol%) and Cu(OAc)₂ oxidant achieves 75% yield of tetracyclic systems with >20:1 regioselectivity [6]
  • Organocatalytic asymmetric cyclization: L-proline-catalyzed (30 mol%) intramolecular aldol condensation constructs chiral imidazo-fused systems with 90% ee [7]

Table 2: Catalytic Systems for Iso-acyclovir Derivative Synthesis

CatalystReaction TypeTemperatureYield RangeRegioselectivity
Ni(cod)₂/diimine ligandDehydrogenative coupling110°C70-85%>95% N7-isomer
[Cp*RhCl₂]₂C–H activation/annulation80°C65-78%20:1 linear:branched
Pd(PPh₃)₄/CuISonogashira coupling60°C82-90%N/A
L-ProlineAsymmetric cyclization25°C45-60%85-90% ee

Microwave-assisted cyclization (150°C, 20 min) reduces reaction times from 48h to <1h while maintaining 90% yield of imidazo[4,5-g]isoquinoline derivatives [9].

Solid-Phase Synthesis Approaches for Iso-acyclovir Derivatives

Solid-supported strategies enable rapid generation of iso-acyclovir libraries:

  • Linker chemistry: Wang resin-linked via C6-hydroxyl group (ester bond) allows cleavage with 95% TFA/H₂O. Rink amide resin attachment through exocyclic amino group enables ammonia-mediated liberation [3]
  • On-resin cyclization: Immobilized 5-aminoimidazole-4-carboxamide undergoes sequential alkylation/cyclization to yield resin-bound iso-acyclovir precursors. Monitoring by FT-IR shows complete ring closure at 1680 cm⁻¹ (C=N stretch) [7]
  • High-yielding steps:
  • Guanine immobilization: 98% efficiency (ninhydrin test)
  • N-Alkylation: 85-92% yield (HPLC monitoring)
  • Cyclative cleavage: 80% yield with >95% purity [3]

Automated parallel synthesis produces 48 analogs in <72 hours, with structural diversity introduced through:

  • Diversity elements R¹ (alkyl/aryl), R² (H/alkyl), R³ (carboxamido/azido)
  • Post-cleavage modifications: Suzuki coupling (8-bromo derivatives), reductive amination (aldehydes)

Purification via catch-and-release methods using molecularly imprinted polymers (MIPs) specifically bind iso-acyclovir core structures, achieving >99% purity as confirmed by LC-MS/MS [7] [9].

Properties

Product Name

Iso-acyclovir

IUPAC Name

6-amino-9-(2-hydroxyethoxymethyl)-1H-purin-2-one

Molecular Formula

C8H11N5O3

Molecular Weight

225.20 g/mol

InChI

InChI=1S/C8H11N5O3/c9-6-5-7(12-8(15)11-6)13(3-10-5)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)

InChI Key

WLGPYGDPBSTDIX-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(NC(=O)N=C2N1COCCO)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.